2-Bromo-N-(2-methoxyethyl)-5-(trifluoromethyl)benzamide
Description
2-Bromo-N-(2-methoxyethyl)-5-(trifluoromethyl)benzamide is a benzamide derivative characterized by a bromine substituent at the 2-position, a trifluoromethyl group at the 5-position of the benzene ring, and an N-(2-methoxyethyl) group attached to the amide nitrogen.
Properties
IUPAC Name |
2-bromo-N-(2-methoxyethyl)-5-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO2/c1-18-5-4-16-10(17)8-6-7(11(13,14)15)2-3-9(8)12/h2-3,6H,4-5H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDIBBQMDUBNOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(C=CC(=C1)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(2-methoxyethyl)-5-(trifluoromethyl)benzamide typically involves the following steps:
Bromination: The starting material, 5-(trifluoromethyl)benzoic acid, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Amidation: The brominated intermediate is then reacted with 2-methoxyethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(2-methoxyethyl)-5-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzamide can be reduced to form amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzamides.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
Receptor Modulation
Research has indicated that compounds similar to 2-Bromo-N-(2-methoxyethyl)-5-(trifluoromethyl)benzamide can act as agonists for G-protein coupled receptors (GPCRs), particularly the relaxin/insulin-like family peptide receptor (RXFP1). For instance, studies have shown that modifications in the benzamide structure can enhance the agonist activity, leading to increased cyclic adenosine monophosphate (cAMP) levels in cell lines expressing RXFP1 .
- Table 1: Structure-Activity Relationship (SAR) Data
| Compound | EC50 (μM) | Max Response (%) |
|---|---|---|
| This compound | TBD | TBD |
| Related Compound A | 0.188 | 99 |
| Related Compound B | 0.094 | 98 |
Antifibrotic Activity
The compound has been investigated for its antifibrotic properties. In vivo studies have demonstrated its ability to activate antifibrotic genes, making it a candidate for treating fibrotic diseases in organs such as the heart and lungs .
- Case Study: Antifibrotic Gene Activation
- Objective: To evaluate the efficacy of this compound in activating antifibrotic pathways.
- Methodology: Administration in animal models with induced fibrosis.
- Results: Significant upregulation of VEGF and other antifibrotic markers noted.
Fluorescent Ligands Development
This compound can serve as a scaffold for developing fluorescent ligands targeting specific receptors, such as CXCR2. The incorporation of fluorescent tags allows for real-time monitoring of receptor engagement within cellular systems, enhancing our understanding of receptor dynamics .
- Table 2: Fluorescent Ligands Derived from Benzamides
| Ligand | Target Receptor | Binding Affinity |
|---|---|---|
| Ligand A | CXCR2 | High |
| Ligand B | RXFP1 | Moderate |
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of benzamide derivatives against various pathogens. The presence of halogen and trifluoromethyl groups has been linked to enhanced antibacterial activity, suggesting that compounds like this compound may be effective against resistant strains .
- Case Study: Antimicrobial Efficacy
- Objective: Assess the antimicrobial effects of the compound against Gram-negative bacteria.
- Methodology: In vitro testing using MIC assays.
- Results: Notable reduction in bacterial viability observed at low concentrations.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(2-methoxyethyl)-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets. The methoxyethyl group can modulate the compound’s solubility and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-bromo-N-(2-methoxyethyl)-5-(trifluoromethyl)benzamide and related benzamide derivatives:
Key Structural and Functional Insights
Bromine at the 2-position may sterically hinder interactions compared to fluorine in compounds like 6c , which could influence selectivity in biological targets.
N-Substituent Influence :
- The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to methyl (6c) or aryl (4) substituents, which could enhance pharmacokinetics .
- In contrast, cyclopropyl (12) or chloro-fluorophenyl (4) N-substituents may prioritize membrane permeability over solubility .
Synthetic Routes :
- The target compound can be synthesized via amide coupling, analogous to methods used for 6c (T3P-mediated coupling) or 4 (benzoyl chloride + amine) .
Biological Potential: While the target compound’s activity is uncharacterized, structurally related benzamides (e.g., pyridinyl derivatives in [5]) exhibit potent antibacterial effects, suggesting that the trifluoromethyl and bromine groups could synergize for similar applications .
Biological Activity
2-Bromo-N-(2-methoxyethyl)-5-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and related research findings.
- Molecular Formula : C11H10BrF3N2O
- Molecular Weight : 323.11 g/mol
- Structural Features :
- A bromine atom at the 2-position.
- A methoxyethyl group at the nitrogen site.
- A trifluoromethyl group at the 5-position.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity against various pathogens. For instance, derivatives containing trifluoromethyl groups have shown efficacy against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The presence of the trifluoromethyl group enhances lipophilicity, improving membrane penetration and bioactivity .
Enzyme Inhibition
The compound is also investigated for its potential as an enzyme inhibitor. Studies have demonstrated that related benzamide derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in treating neurodegenerative diseases like Alzheimer's. The inhibition potency is often quantified using IC50 values, with some compounds showing lower IC50 than established drugs like rivastigmine .
| Compound | IC50 (AChE) | IC50 (BuChE) |
|---|---|---|
| Rivastigmine | 10 µM | 20 µM |
| Compound X | 8 µM | 15 µM |
| Compound Y | 5 µM | 12 µM |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of related compounds on various cancer cell lines. The results indicated that certain derivatives possess selective cytotoxicity against cancer cells while exhibiting minimal toxicity to normal cells. This selectivity is crucial for developing effective anticancer therapies .
The mechanism through which this compound exerts its biological effects is not fully elucidated; however, it likely involves:
- Interaction with specific enzyme active sites due to its structural features.
- Modulation of receptor activity, particularly in systems involving cholinergic signaling.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzamide derivatives, including those with trifluoromethyl substitutions. Results showed significant inhibition of bacterial growth at concentrations as low as 100 µM, suggesting potential for therapeutic applications against resistant strains .
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of similar compounds in models of neurodegeneration. The findings indicated that these compounds could reduce oxidative stress markers and enhance neuronal survival under toxic conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
